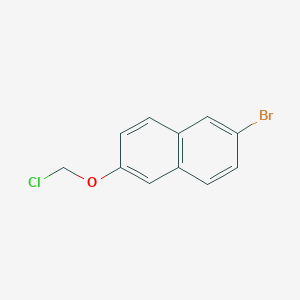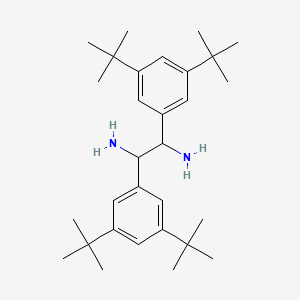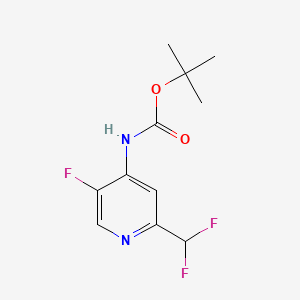![molecular formula C11H21FN2 B13689558 cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine is a chemical compound with a complex structure that includes a cyclohexane ring and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the azetidine ring followed by its attachment to the cyclohexane ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring or the cyclohexane ring is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols .
Aplicaciones Científicas De Investigación
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine include other cyclohexanamine derivatives and azetidine-containing compounds. Some examples are:
- trans-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine
- cis-4-[(3-Chloro-3-methylazetidin-1-yl)methyl]cyclohexanamine .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H21FN2 |
|---|---|
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
4-[(3-fluoro-3-methylazetidin-1-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C11H21FN2/c1-11(12)7-14(8-11)6-9-2-4-10(13)5-3-9/h9-10H,2-8,13H2,1H3 |
Clave InChI |
XOUMBUUPOCFNMI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)CC2CCC(CC2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)






![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)


![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)

